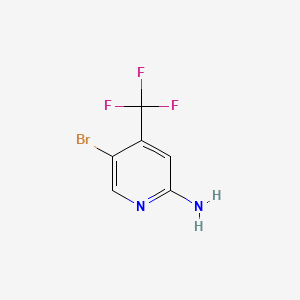

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWYLVDLWQPJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651731 | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-56-3 | |

| Record name | 5-Bromo-4-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block for drug discovery and development. Its strategic combination of a pyridin-2-amine core, a trifluoromethyl group, and a bromine atom provides a unique trifecta of chemical properties, making it an exceptionally valuable scaffold for medicinal chemists.

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and cell permeability, by altering the molecule's lipophilicity and electronic nature.[3][4] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity and build complex molecular architectures.[3] This guide provides a comprehensive overview of the properties, synthesis, derivatization, and application of this potent chemical intermediate.

Core Physicochemical and Structural Data

The foundational properties of this compound are essential for its application in synthesis and drug design. The compound is typically supplied as a solid with high purity, suitable for research and development purposes.

| Property | Value | Source(s) |

| CAS Number | 944401-56-3 | [5][6] |

| Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyridine | [6] |

| Molecular Formula | C₆H₄BrF₃N₂ | [5][6] |

| Molecular Weight | 241.00 g/mol | [5] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [5] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. |

Synthesis and Derivatization Strategies

While the direct synthesis of this compound involves multi-step processes common in heterocyclic chemistry, its true value lies in its capacity for derivatization. The primary amine and the bromo-substituent are ideal functionalities for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds in modern drug discovery.[3]

Core Derivatization Workflow

The strategic location of the bromine atom allows for selective modification, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods form the cornerstone of library synthesis and lead optimization efforts starting from this scaffold.

Caption: Key derivatization pathways for the scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the bromo-pyridine with various aryl or heteroaryl boronic acids or esters, enabling the synthesis of a vast array of biaryl compounds.[3]

Methodology:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step, forming the organopalladium intermediate.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or DME.

-

Causality: The solvent choice is crucial for solubilizing all reactants and facilitating the catalytic cycle. Water is often necessary to dissolve the inorganic base.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Self-Validation: The purity of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the successful formation of the desired C-C bond.

-

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling the bromo-pyridine with a diverse set of primary or secondary amines.[3] This is invaluable for introducing nitrogen-containing moieties essential for biological activity.

Methodology:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

-

Causality: The phosphine ligand is essential for stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond. The choice of ligand can dramatically influence reaction efficiency.

-

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heating: Heat the mixture, typically between 80-110 °C, monitoring for completion by LC-MS.

-

Workup and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

-

Self-Validation: Successful C-N bond formation is confirmed through spectroscopic analysis (NMR, MS), validating the protocol's outcome.

-

Application in Oncology: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region. The derivatization potential of this compound makes it an ideal starting point for developing potent and selective kinase inhibitors.

Case Study: PQR309, a PI3K/mTOR Inhibitor

A prominent example of this scaffold's application is in the synthesis of PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine), a potent, brain-penetrant, and orally bioavailable pan-Class I PI3K/mTOR inhibitor developed as a clinical candidate in oncology.[7]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[7] PQR309 leverages the 4-(trifluoromethyl)pyridin-2-amine moiety to achieve its potent inhibitory activity. Crystal structures have confirmed that one of the morpholine groups forms a crucial hydrogen bond with the backbone amide of Val882 in the PI3Kγ ATP-binding site, a classic interaction for this class of inhibitors.[7]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

The development of PQR309 underscores the power of this scaffold. Starting from a related aminopyridine, the synthesis allowed for rapid access to large quantities of the final compound for preclinical and clinical development, demonstrating its utility in a real-world drug development program.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a clear and efficient path toward complex, biologically active molecules. Its inherent properties—a hinge-binding aminopyridine core, a metabolism-stabilizing trifluoromethyl group, and a synthetically versatile bromine handle—make it an indispensable tool for researchers, scientists, and drug development professionals. The proven success in developing advanced clinical candidates like PI3K/mTOR inhibitors validates its status as a privileged scaffold in the ongoing quest for novel therapeutics.

References

- Pyridin-2-amine: A Versatile Chemical Intermedi

- This compound.Amerigo Scientific.

- The Discovery and Isolation of Pyridin-2(5H)-imines: A Technical Guide.Benchchem.

- This compound | 944401-56-3.Sigma-Aldrich.

- 5-Bromo-4,6-bis(trifluoromethyl)pyridin-2-amine.PubChem.

- Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.Benchchem.

- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.PubMed.

- 5-BroMo-4-(trifluoroMethyl)pyriMidin-2(1H)-one synthesis.chemicalbook.

- 5-Amino-2-bromo-4-(trifluoromethyl)pyridine.PubChem.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.

- This compound.Vibrant Pharma Inc..

- Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- Recent Advances of Pyridinone in Medicinal Chemistry.PubMed Central.

- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.Frontier Specialty Chemicals.

- Pyridines and Imidazaopyridines With Medicinal Significance.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.PubMed Central.

- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95 944401-56-3.Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. pubs.acs.org [pubs.acs.org]

5-Bromo-4-(trifluoromethyl)pyridin-2-amine physical properties

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Introduction: A Chemist's Perspective on a Key Building Block

This compound (CAS No. 944401-56-3) is a substituted aminopyridine that serves as a crucial intermediate in modern medicinal chemistry and drug discovery. Its unique electronic and structural features—a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile bromine handle—make it a valuable scaffold for introducing a trifluoromethyl-pyridyl moiety into target molecules. Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, purification, formulation, and preclinical development. An inaccurate understanding of properties like solubility or acidity can lead to failed reactions, impure compounds, and misleading biological data.

This guide provides a comprehensive overview of the known physical properties of this compound and details authoritative, field-proven protocols for the experimental determination of its key physicochemical parameters. The methodologies are presented not just as steps to be followed, but with a focus on the underlying scientific principles, ensuring that the data generated is both accurate and reliable.

Section 1: Core Physical Properties at a Glance

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [Generic] |

| CAS Number | 944401-56-3 | [Generic] |

| Molecular Formula | C₆H₄BrF₃N₂ | [Generic] |

| Molecular Weight | 241.01 g/mol | [Generic] |

| Appearance | Orange crystalline powder | [Generic] |

| Melting Point | 71 - 75 °C | [Generic] |

| Boiling Point | Data not available; likely decomposes prior to boiling. | N/A |

| Aqueous Solubility | Data not available; expected to be low. | N/A |

| pKa | Data not available; expected to be weakly basic. | N/A |

| Storage | Room temperature, in a dark place, under an inert atmosphere. | [Generic] |

Section 2: Experimental Determination of Physicochemical Properties

This section details the methodologies for characterizing the physical properties of this compound. Each protocol is designed as a self-validating system, emphasizing precision and reproducibility.

Melting Point Determination

Scientific Rationale: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range. The capillary method described here is the gold standard for its accuracy and minimal sample requirement.

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline powder onto a watch glass.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder until a small amount (1-2 mm in height) enters the tube.[1]

-

Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[2]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Screen (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/minute to find the approximate range.[3] Allow the apparatus to cool significantly before the precise measurement.

-

Precise Measurement: Heat the block rapidly to about 20°C below the expected melting point.

-

Equilibrium Heating: Decrease the heating rate to 1-2°C/minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Thermodynamic Aqueous Solubility

Scientific Rationale: Thermodynamic solubility, the saturation concentration of a compound in a given solvent at equilibrium, is a critical parameter for drug development, affecting absorption and bioavailability. The shake-flask method is the definitive technique for this measurement.[4] It ensures that the solid and aqueous phases are in true equilibrium, providing a more accurate value than kinetic methods.[5]

Experimental Protocol: Shake-Flask Method

-

System Preparation: Add an excess amount of solid this compound to a sealed, screw-cap vial. The excess should be sufficient to remain as a solid throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a 0.22 µm PVDF syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared from the solid compound.[7]

-

Validation: The experiment should be performed in triplicate. The pH of the supernatant should be measured at the end of the experiment to ensure it has not shifted significantly.[4]

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa dictates the ionization state of a molecule at a given pH. For a compound with a basic amino group, like an aminopyridine, the pKa will determine its charge in physiological environments, profoundly impacting membrane permeability, receptor binding, and solubility. UV-Vis spectrophotometry is a highly sensitive method for pKa determination, suitable for compounds with a chromophore whose absorbance spectrum changes upon ionization.[8][9]

Experimental Protocol: UV-Vis Spectrophotometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO or methanol (e.g., 10 mM).[8]

-

Buffer Preparation: Prepare a series of aqueous buffers with known pH values, spanning a range of at least 2 pH units above and below the estimated pKa (e.g., from pH 3 to pH 12). Maintain a constant ionic strength across all buffers.[8]

-

Sample Preparation (96-Well Plate): In a UV-transparent 96-well plate, add a fixed volume of each buffer to a series of wells. Add a small, constant volume of the compound's stock solution to each well, ensuring the final co-solvent concentration is low (e.g., <2% v/v) to minimize its effect on the pKa.[10]

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivation) to determine the inflection point, which corresponds to the pKa.[11]

-

Sources

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS No: 944401-56-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes its known physicochemical properties with fundamental chemical principles to predict its solubility behavior in various solvent classes. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for applications in synthetic chemistry, medicinal chemistry, and materials science.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a bromine atom, a trifluoromethyl group, and an amino group on the pyridine core imparts a unique combination of electronic and steric properties, making it a key intermediate for novel pharmaceutical and agrochemical compounds. An accurate understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for biological screening.

Key Physicochemical Properties

The fundamental properties of a compound are critical determinants of its solubility. The available data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 944401-56-3 | [1][2][3] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 241.01 g/mol | [2] |

| Appearance | Orange Crystalline Powder / Solid | [1][2][4] |

| Melting Point | 66 - 75 °C | [1][2] |

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of this compound is governed by the interplay of its distinct functional groups and their potential for intermolecular interactions with a solvent.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor (via N-H) and a weak hydrogen bond acceptor (via the nitrogen lone pair). This feature suggests favorable interactions with polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking and van der Waals interactions, suggesting some solubility in aromatic solvents like toluene.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It does not participate in hydrogen bonding but contributes to van der Waals forces. Its lipophilicity enhances solubility in less polar organic solvents.

-

Bromo Group (-Br): As a halogen, it is weakly polarizable and contributes to dipole-dipole and van der Waals interactions, increasing overall lipophilicity.

Solubility Prediction:

-

Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be low. While the amino and pyridine groups can hydrogen bond with water, the overall molecule has significant lipophilic character from the bromo and trifluoromethyl groups, and the rigid crystalline structure (as indicated by the melting point) requires significant energy to break.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Higher solubility is predicted in these solvents. They can effectively solvate the molecule by acting as hydrogen bond acceptors for the amino group and through dipole-dipole interactions, without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. While the lipophilic parts of the molecule are compatible, the polar amino group will hinder dissolution in highly non-polar solvents like hexane. Moderate solubility may be achieved in solvents like toluene, which can engage in weak π-π interactions.

Sources

- 1. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 2. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95 944401-56-3 [sigmaaldrich.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound | 944401-56-3 [sigmaaldrich.com]

- 5. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Introduction

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS No. 944401-56-3) represents a class of substituted pyridines with significant potential in medicinal chemistry, owing to the unique combination of a bromine atom, a trifluoromethyl group, and an amine substituent on the pyridine core.[1][2][3] These functional groups can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR data for small molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid strong solvent signals that could obscure analyte peaks.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. The presence of solid particles can degrade the quality of the NMR spectrum.

-

Cap the NMR tube securely to prevent solvent evaporation.

2. Instrument Setup and Data Acquisition:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp NMR signals.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

For ¹⁹F NMR, a dedicated probe or a broadband probe tuned to the fluorine frequency is required.

Diagram: NMR Data Acquisition Workflow

Caption: A straightforward workflow for ATR-FTIR analysis.

B. Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the amine, pyridine ring, trifluoromethyl group, and carbon-bromine bond.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretch (amine) | Medium |

| 3100-3000 | Aromatic C-H stretch | Weak |

| 1640-1590 | N-H bend (amine) & C=C/C=N stretch (ring) | Medium-Strong |

| 1550-1450 | Aromatic C=C/C=N stretch | Medium-Strong |

| 1300-1100 | C-F stretch (trifluoromethyl) | Strong |

| 1250-1000 | Aromatic C-H in-plane bend | Medium |

| 850-750 | Aromatic C-H out-of-plane bend | Strong |

| 700-500 | C-Br stretch | Medium |

Note: The presence of two bands in the N-H stretching region for a primary amine is a characteristic feature. The strong C-F stretching bands are indicative of the trifluoromethyl group.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

A. Experimental Protocol: Electron Ionization (EI)-MS

EI is a "hard" ionization technique that causes significant fragmentation, providing valuable structural information.

1. Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized in the ion source.

2. Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺•), and to fragment into smaller ions.

3. Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Diagram: EI-MS Workflow

Caption: The process of generating a mass spectrum using electron ionization.

B. Predicted Mass Spectrum Data

The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular weight of C₆H₄BrF₃N₂ is approximately 241 g/mol . [2][4]Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 240 and 242.

-

Key Fragmentations:

-

Loss of Br•: A significant fragment at m/z 161 ([M-Br]⁺) is expected.

-

Loss of CF₃•: A fragment at m/z 172 ([M-CF₃]⁺) may be observed.

-

Loss of HCN: A common fragmentation pathway for pyridine rings, leading to a fragment at m/z 213/215.

-

IV. Conclusion: A Multi-faceted Approach to Structural Characterization

The comprehensive spectral analysis of this compound, integrating NMR, IR, and MS data, provides a detailed and self-validating picture of its molecular structure. While this guide relies on predictive data and analogies to similar compounds, it establishes a robust framework for researchers to interpret their own experimental findings. The protocols and interpretive logic presented herein are designed to be broadly applicable to the characterization of novel substituted pyridines, thereby empowering drug discovery and development efforts.

V. References

-

Standard Operating Procedure for NMR Experiments. [Link]

-

Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

-

PubChem. This compound. [Link]

-

Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

Sources

A Technical Guide to the Safe Handling of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine for Research and Development

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS No: 944401-56-3). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols. By integrating risk assessment principles with detailed operational steps, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Properties

This compound is a halogenated pyridine derivative commonly used as a building block in medicinal chemistry and agrochemical synthesis. Its specific combination of functional groups presents a defined hazard profile that necessitates rigorous handling procedures.

| Property | Value | Source |

| CAS Number | 944401-56-3 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1][2] |

| Physical Form | Solid, Crystalline | [3] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, with the container tightly closed. |

Section 2: Hazard Analysis and GHS Classification

Understanding the specific hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause significant harm if not handled correctly.

The primary hazards are acute toxicity upon ingestion, serious eye irritation, and skin irritation.[3][4][5] The presence of the trifluoromethyl group and bromine atom on the pyridine ring contributes to its reactivity and toxicological profile.

| GHS Classification | Details |

| Pictogram |  |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[4][5]H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4][5]H335: May cause respiratory irritation.[3][4][6] |

| Precautionary Statements | P261: Avoid breathing dust.[4][6]P264: Wash hands and exposed skin thoroughly after handling.[6]P270: Do not eat, drink or smoke when using this product.[7]P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Section 3: A Risk-Based Safety Paradigm: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach to mitigate risk. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable control measures. Rather than relying solely on personal protective equipment (PPE), this framework mandates that engineering and administrative controls form the core of the safety strategy.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to work within a properly functioning and certified laboratory chemical fume hood.[8][9] This is non-negotiable. The rationale is to contain the solid dust and any potential vapors, preventing inhalation and minimizing exposure to the researcher and the laboratory environment.

-

Ventilation: Ensure the fume hood has adequate airflow and is certified annually.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[9]

Administrative Controls: Standardizing Safe Practices

These are the protocols and work practices that reduce or prevent exposure.

-

Designated Areas: All work with this compound should be restricted to a designated area within the lab, clearly marked with hazard warnings.[9]

-

Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this chemical must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][10] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.[8]

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[8][11] | Protects against dust particles and potential splashes that can cause serious eye irritation.[3] |

| Hand | Chemically resistant gloves (e.g., nitrile or neoprene) are required.[8] | Provides a barrier against skin contact, which can cause irritation.[3] Always inspect gloves for damage before use and change them frequently. |

| Body | A flame-retardant lab coat, fully buttoned, is required.[11] | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH/MSHA or EN 149 approved respirator should be used if dust cannot be controlled at the source (e.g., during a large spill) or if irritation is experienced.[3][6] | Prevents inhalation of dust, which may cause respiratory tract irritation.[3][6] |

Section 4: Standard Operating Protocols

Protocol for Handling and Use

-

Preparation: Cordon off a designated area in the chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are ready.

-

Weighing: Tare a suitable container on a balance located within the fume hood or in a contained, ventilated enclosure. Carefully transfer the solid compound using a spatula, avoiding the creation of airborne dust.

-

Transfer: If adding to a solvent, ensure the reaction vessel is properly secured. Add the solid slowly to prevent splashing.

-

Post-Handling: Tightly seal the source container. Decontaminate all surfaces in the designated area.

-

Cleanup: Carefully wipe down spatulas and any reusable equipment. Dispose of all contaminated disposable materials (weigh boats, gloves, wipes) in a designated hazardous waste container.[11]

-

Personal Decontamination: Remove lab coat and gloves. Wash hands thoroughly with soap and water.

Protocol for Storage

-

Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[8][9]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[8][9] The compound should be stored locked up.[3][6]

-

Environment: Protect from light and store in an inert atmosphere if possible for long-term stability.[3]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with these procedures.

Caption: Logical workflow for responding to a chemical exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing and shoes. Seek medical attention if skin irritation occurs or persists.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water.[3] Call a Poison Control Center or doctor immediately for treatment advice.[3]

Accidental Release (Spill) Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Contain: Use dry cleanup procedures.[6] Do not use water. Gently sweep or shovel the material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[6] Avoid generating dust.[6]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

-

Dispose: Seal the waste container and dispose of it according to institutional and regulatory guidelines.[3]

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed, and compatible container.[9]

-

Disposal Route: Waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[11]

-

Compliance: Adhere strictly to all local, state, and federal environmental regulations for chemical waste disposal.[11] Do not dispose of this chemical down the drain or in regular trash.[11]

References

-

Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

-

PYRIDINE FOR SYNTHESIS . Loba Chemie. [Link]

-

Pyridine Safety Data Sheet and Handling Information . University of Washington. [Link]

-

2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals . Fisher Scientific. [Link]

-

5-Bromo-6-(trifluoromethyl)pyridin-2-amine . PubChem. [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95 944401-56-3 [sigmaaldrich.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-4-(trifluoromethyl)pyridin-2-amine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

This document provides a comprehensive technical guide to the safe handling, storage, and emergency response procedures for this compound (CAS No. 944401-56-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound. This guide moves beyond a simple recitation of data sheet points to provide a deeper, causal understanding of the recommended protocols, grounded in the compound's specific chemical properties.

Section 1: Chemical Identity and Core Characteristics

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its structural features—a pyridine ring, a bromine atom, an amine group, and a trifluoromethyl group—confer specific reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules. Understanding these features is foundational to anticipating its chemical behavior and associated hazards.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine[1]

-

CAS Number: 944401-56-3[1]

-

Molecular Formula: C₆H₄BrF₃N₂[1]

-

Molecular Weight: 241.01 g/mol [2]

| Property | Value | Source(s) |

| Physical Form | Solid, powder, crystalline | [3] |

| Appearance | White | [3] |

| Purity | Typically ≥95-97% | [1] |

| Melting Point | 66-75 °C | |

| Storage | Room temperature, in a dark place, under an inert atmosphere | [1] |

Section 2: Hazard Identification and Risk Profile

The compound is classified under the Globally Harmonized System (GHS) with a clear set of hazards primarily related to irritation and acute toxicity. The presence of the trifluoromethyl group and the bromo-pyridinyl scaffold are key contributors to its toxicological profile.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning [3]

Primary Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

H315: Causes skin irritation [3]

-

H319: Causes serious eye irritation [3]

-

H335: May cause respiratory irritation [3]

Expert Analysis: The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin and mucous membranes. The pyridine nitrogen and exocyclic amine provide sites for metabolic interaction, while the bromine atom can be a leaving group in certain biochemical reactions. This combination of features underpins its classification as an irritant and a substance with moderate acute toxicity across oral, dermal, and inhalation routes. The respiratory irritation (H335) is a common characteristic of fine organic powders, which can mechanically and chemically irritate the respiratory tract.

Section 3: Proactive Safety Protocols: Engineering Controls and Personal Protection

A self-validating safety system relies on a multi-layered approach where engineering controls provide the primary barrier, and personal protective equipment (PPE) serves as the essential secondary defense.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood's function is to control airborne concentrations of the powder, directly mitigating the inhalation hazard (H332, H335). Furthermore, facilities must be equipped with an eyewash station and a safety shower, providing immediate decontamination capability in case of accidental exposure.[5]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards identified in Section 2.

-

Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[5] This is a direct countermeasure to the "serious eye irritation" hazard (H319).[3]

-

Skin Protection: Impervious gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and a proper removal technique (without touching the glove's outer surface) must be employed. This protocol is essential to prevent skin contact, addressing the H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") statements. A lab coat or other protective clothing is also required to protect street clothes and underlying skin.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a government-approved respirator is necessary.[6]

The following diagram illustrates the logical relationship between the identified hazards and the required protective measures.

Caption: Hazard Mitigation and Response Workflow.

Section 4: Emergency Response and First Aid Protocols

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

The following procedures should be followed immediately after exposure.

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4][5] If the individual feels unwell or breathing is difficult, call a POISON CENTER or doctor.[4]

-

After Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4][5] If skin irritation occurs, seek medical advice.[3]

-

After Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do so, and continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

-

After Ingestion: Rinse the mouth with water.[3][4] Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as appropriate for the surrounding fire.

-

Specific Hazards: Hazardous decomposition products can be formed during a fire, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters must stay in the danger area only with a self-contained breathing apparatus (SCBA) and wear suitable protective clothing to prevent skin contact.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate PPE as described in Section 3.2. Avoid breathing dust.[5]

-

Containment and Cleanup: Avoid dust formation. Cover drains to prevent entry into the sewer system. Carefully sweep or scoop up the dry material, place it into a suitable, labeled container for disposal, and clean the affected area.

Section 5: Stability and Reactivity

Understanding the chemical stability of a compound is crucial for ensuring safe storage and preventing hazardous reactions.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[4]

-

Conditions to Avoid: Avoid excess heat and the formation of dust.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and amines.[4] Contact with these materials could lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: Under thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4]

Section 6: Toxicological Information

This compound is categorized as harmful and an irritant. No data is available to suggest it is a carcinogen or mutagen.[4]

-

Acute Oral Toxicity: Harmful if swallowed (Category 4).[3][4]

-

Acute Dermal Toxicity: Harmful in contact with skin (Category 4).[3][4]

-

Acute Inhalation Toxicity: Harmful if inhaled (Category 4).[3][4]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation (Category 3).[3][4]

Causality Insight: The toxicological profile is consistent with a moderately reactive aromatic amine. The irritation potential is likely due to the compound's ability to interact with proteins and lipids in tissues, leading to an inflammatory response. Systemic toxicity upon absorption (oral, dermal, inhalation) is likely due to its interference with metabolic processes.

References

- This compound | 944401-56-3. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- SAFETY D

- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383. PubChem.

- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals. Fisher Scientific.

- 5-Bromo-4-(trifluoromethyl)

- This compound CAS 944401-56-3. Sunshine Pharma.

- Safety D

- This compound. Vibrant Pharma Inc..

- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95 | 944401-56-3. Sigma-Aldrich.

- SAFETY D

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The document outlines the strategic approach to its synthesis, focusing on the regioselective bromination of 2-amino-4-(trifluoromethyl)pyridine. A detailed, field-proven experimental protocol is provided, along with a discussion of the underlying reaction mechanisms, safety considerations, and characterization of the final compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important intermediate in their research endeavors.

Introduction: The Significance of 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

2-Amino-5-bromo-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a nucleophilic amino group, an electron-withdrawing trifluoromethyl group, and a synthetically versatile bromine atom, make it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.[2]

The trifluoromethyl moiety is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The amino group provides a convenient handle for further chemical modifications, while the bromo-substituent is ideal for introducing molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and efficient synthetic route to 2-Amino-5-bromo-4-(trifluoromethyl)pyridine involves the electrophilic bromination of the readily available starting material, 2-amino-4-(trifluoromethyl)pyridine.

Retrosynthetic Analysis:

Caption: Retrosynthetic approach for the target molecule.

The key challenge in this synthesis is to achieve regioselective bromination at the C-5 position of the pyridine ring. The 2-amino group is a strong activating and ortho-, para-directing group. In the case of 2-amino-4-(trifluoromethyl)pyridine, the positions ortho (C-3) and para (C-5) to the amino group are activated towards electrophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl group at the C-4 position deactivates the adjacent C-3 and C-5 positions to some extent. However, the powerful activating effect of the amino group still directs the incoming electrophile, in this case, a bromine cation equivalent, to one of these positions. Steric hindrance from the adjacent trifluoromethyl group at C-4 may slightly disfavor substitution at C-3, making the C-5 position the most probable site of bromination.[3]

Synthesis of the Starting Material: 2-Amino-4-(trifluoromethyl)pyridine

The starting material for this synthesis, 2-amino-4-(trifluoromethyl)pyridine, can be prepared via several reported methods. A common and effective approach involves a two-step, one-pot reaction starting from 2,6-dichloro-4-(trifluoromethyl)pyridine.[4]

Reaction Scheme:

Caption: Two-step, one-pot synthesis of the starting material.

This process involves an initial nucleophilic aromatic substitution of one of the chlorine atoms with ammonia, followed by a palladium-catalyzed dehalogenation to yield the desired 2-amino-4-(trifluoromethyl)pyridine.[4]

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)pyridine

The following protocol is adapted from a well-established procedure for the regioselective bromination of a structurally similar compound, 2-amino-4-methylpyridine, and is expected to provide the target compound in good yield.[5]

Reaction Scheme:

Caption: Electrophilic bromination to yield the target molecule.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-(trifluoromethyl)pyridine | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Acetonitrile | HPLC Grade | Commercially Available |

| Deionized Water | - | In-house |

| Ice | - | In-house |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the starting material is completely dissolved. Cool the flask in an ice bath to 0 °C.

-

Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of anhydrous DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4-(trifluoromethyl)pyridine over a period of 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.[5] Filter the solid using a Büchner funnel and wash it thoroughly with deionized water.

-

Purification: Wash the collected solid with cold acetonitrile to remove any unreacted starting material and impurities.[5] Dry the purified solid under vacuum to obtain 2-amino-5-bromo-4-(trifluoromethyl)pyridine.

Characterization

The structure and purity of the synthesized 2-Amino-5-bromo-4-(trifluoromethyl)pyridine should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol |

| Appearance | Off-white to orange crystalline powder[6] |

| Melting Point | 71-75 °C[6] |

| ¹H NMR | Expected signals for aromatic protons and the amino group protons. |

| ¹³C NMR | Expected signals for the six carbon atoms in the molecule. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spectrometry | [M+H]⁺ at m/z 241 and 243 in a ~1:1 ratio, characteristic of a monobrominated compound. |

Safety Considerations

-

2-Amino-4-(trifluoromethyl)pyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Lachrymator. Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.

-

Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 2-Amino-5-bromo-4-(trifluoromethyl)pyridine. The described method, based on the regioselective bromination of 2-amino-4-(trifluoromethyl)pyridine with N-Bromosuccinimide, offers a reliable and efficient route to this valuable synthetic intermediate. By following the outlined protocol and adhering to the safety precautions, researchers can confidently prepare this compound for its application in the development of novel pharmaceuticals and agrochemicals.

References

- BenchChem. Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem Scientific Resources. Accessed January 10, 2026.

- Beilstein Journal of Organic Chemistry. An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Beilstein Journal of Organic Chemistry. 2018.

- Ito, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2019.

- Thermo Fisher Scientific. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%.

- Sigma-Aldrich. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95%.

- BenchChem. A Comprehensive Technical Guide to 2-Amino-4-(trifluoromethyl)pyridine. BenchChem Scientific Resources. Accessed January 10, 2026.

- Royal Society of Chemistry. Supporting Information for an article. RSC Publishing. Accessed January 10, 2026.

- BenchChem. Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem Scientific Resources. Accessed January 10, 2026.

- Journal of Medicinal Chemistry. American Chemical Society. 2000, 43(16).

- Journal of Medicinal Chemistry. American Chemical Society. 2000, 43(21).

- PubMed. Preparation of trifluoromethylpyridine libraries.

- BenchChem. Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis. BenchChem Scientific Resources. Accessed January 10, 2026.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 432500050 [thermofisher.com]

5-Bromo-4-(trifluoromethyl)pyridin-2-amine as a building block in organic synthesis

An In-depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyridin-2-amine: A Core Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel, high-value molecules. This compound has emerged as a preeminent scaffold, prized by researchers for its unique convergence of chemical functionalities. The molecule's architecture—a pyridine core, a trifluoromethyl group, a bromine atom, and a primary amine—provides a powerful toolkit for synthetic diversification.

The pyridine ring is a well-established "privileged structure" in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its utility is significantly enhanced by the strategic placement of substituents. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is renowned for its ability to improve critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Simultaneously, the bromine atom at the 5-position and the primary amine at the 2-position serve as versatile and orthogonal synthetic handles. These sites allow for the precise and controlled introduction of molecular complexity through a variety of robust, high-yield cross-coupling reactions.[1]

This technical guide offers a comprehensive overview of this compound, designed for researchers, synthetic chemists, and drug development professionals. We will explore its core properties, delve into detailed protocols for its most critical synthetic transformations, and illustrate its application in the construction of complex molecular targets, particularly kinase inhibitors.

Core Molecular Data

A thorough understanding of a building block's fundamental properties is the bedrock of successful reaction design and optimization. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrF₃N₂ | [4] |

| Molecular Weight | 241.01 g/mol | [4][5] |

| CAS Number | 944401-56-3 | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% | [4][6] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The bromine atom at the C-5 position provides a reliable electrophilic site for oxidative addition to a palladium(0) center, initiating catalytic cycles that forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[7][8] For this compound, this reaction enables the direct attachment of diverse aryl and heteroaryl moieties, providing a rapid pathway to elaborate the core structure and explore new chemical space. This is fundamental for structure-activity relationship (SAR) studies in drug discovery.[9]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, base, and solvent.

-

Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation.[10] It is a pre-formed Pd(0) source, readily entering the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[11]

-

Base: An aqueous base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[7] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed.[7] This biphasic system effectively dissolves both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid, facilitating the reaction at the interface.

Objective: To synthesize 5-Aryl-4-(trifluoromethyl)pyridin-2-amine via palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.1-1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-2.2 mmol)

-

1,4-Dioxane and Water (4:1 or 5:1 ratio)

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask or sealed tube

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and the palladium catalyst (0.05 mmol).[10]

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[7][10]

-

Stir the reaction mixture vigorously at a reflux temperature of 80-100 °C under the inert atmosphere.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[10]

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-(trifluoromethyl)pyridin-2-amine.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[12][13] This reaction is particularly crucial in medicinal chemistry, where aniline and heteroarylamine moieties are common pharmacophores that often engage in critical hydrogen bonding interactions with biological targets.[14] Applying this methodology to this compound allows for the introduction of diverse primary or secondary amines at the C-5 position.

Caption: General scheme of the Buchwald-Hartwig amination reaction.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the palladium catalyst system.

-

Catalyst and Ligand: Unlike some Suzuki couplings, this reaction often requires a more sophisticated catalyst system. A palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is paired with a sterically hindered, electron-rich phosphine ligand.[15] Ligands such as XPhos, SPhos, or BINAP are crucial; they promote the formation of a monoligated palladium species, facilitate the oxidative addition, and accelerate the final reductive elimination step, which is often rate-limiting.[12]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu) is the most common choice.[16] Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes the C-N bond-forming reductive elimination.

Objective: To synthesize an N-substituted 5-amino-4-(trifluoromethyl)pyridin-2-amine derivative.

Materials:

-

This compound (1.0 mmol)

-

Amine (primary or secondary, 1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, 2-4 mol%)

-

Sodium tert-butoxide (NaOᵗBu) (1.4 mmol)

-

Anhydrous Toluene or Dioxane

-

Inert gas (Nitrogen or Argon)

-

Dry sealed tube

Procedure:

-

In a dry sealed tube under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), the palladium precursor, and the phosphine ligand.[16]

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous toluene, followed by the amine (1.2 mmol).

-

Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and carefully quench with water.

-

Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a highly effective "hinge-binder" in kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[17][18] this compound is an ideal starting point for synthesizing such inhibitors, where cross-coupling reactions at the C-5 position are used to introduce moieties that occupy other pockets of the ATP-binding site, thereby conferring potency and selectivity.[1][19]

For instance, this building block is a key intermediate in the synthesis of pan-class I PI3K/mTOR inhibitors.[20] The synthetic strategy leverages the reactivity of the bromine atom to build out the molecule.

Caption: A generalized workflow for kinase inhibitor synthesis.

In this workflow, a Suzuki coupling first installs a specific aryl or heteroaryl group at the C-5 position. This group is designed to interact with specific amino acid residues within the kinase active site. Subsequent functionalization of the 2-amino group can be performed to further optimize the compound's properties, leading to a potent and selective kinase inhibitor. The trifluoromethyl group often contributes favorably by enhancing binding interactions and improving pharmacokinetic properties.[20]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a strategic combination of a privileged medicinal chemistry core with versatile, reactive handles. Its utility in robust and predictable palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides chemists with a reliable platform for the rapid generation of molecular diversity. The proven application of this scaffold in the synthesis of high-value targets, such as kinase inhibitors, underscores its importance and guarantees its continued use in the fields of drug discovery, organic synthesis, and materials science. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the synthetic potential of this powerful intermediate.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Available from: [Link]

-

PubChem. 5-Bromo-4,6-bis(trifluoromethyl)pyridin-2-amine. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

-

PubMed. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-